

physical and chemical properties of 1,3-Dibromo-2-nitrobenzene

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Compound of Interest

Compound Name: **1,3-Dibromo-2-nitrobenzene**

Cat. No.: **B169743**

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An In-depth Technical Guide on the Physical and Chemical Properties of **1,3-Dibromo-2-nitrobenzene**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physical and chemical properties of **1,3-Dibromo-2-nitrobenzene**. The content is structured to provide not just data, but also actionable insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

1,3-Dibromo-2-nitrobenzene is a substituted aromatic compound with the chemical formula $C_6H_3Br_2NO_2$.^[1] Its strategic importance in organic synthesis arises from the unique electronic and steric environment created by the two bromine atoms and the nitro group on the benzene ring.^[2] This arrangement of functional groups dictates its reactivity and makes it a valuable precursor in the synthesis of more complex molecules.^[2]

A summary of its key physical and chemical properties is presented below:

Property	Value
CAS Number	13402-32-9 [1]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂ [1]
Molecular Weight	280.90 g/mol [1]
Appearance	Solid
Boiling Point	243°C at 760 mmHg [1]
Density	2.101 g/cm ³ [1]
Flash Point	100.7°C [1]
InChI Key	HATHNBZPXBWLFB-UHFFFAOYSA-N

Synthesis of 1,3-Dibromo-2-nitrobenzene

The most common synthetic route to **1,3-Dibromo-2-nitrobenzene** begins with benzene and involves a two-step process: nitration followed by bromination. The nitro group is introduced first as it is a meta-directing group, guiding the subsequent bromination to the desired positions.[\[2\]](#)[\[3\]](#)

Figure 1: Synthetic pathway to **1,3-Dibromo-2-nitrobenzene** from benzene.

Experimental Protocol: Synthesis of 1,3-Dibromo-2-nitrobenzene

- Nitration of Benzene:
 - In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
 - Slowly add benzene to the nitrating mixture with constant stirring, maintaining the temperature below 50°C.
 - After the addition is complete, stir the mixture for an additional 30-60 minutes.

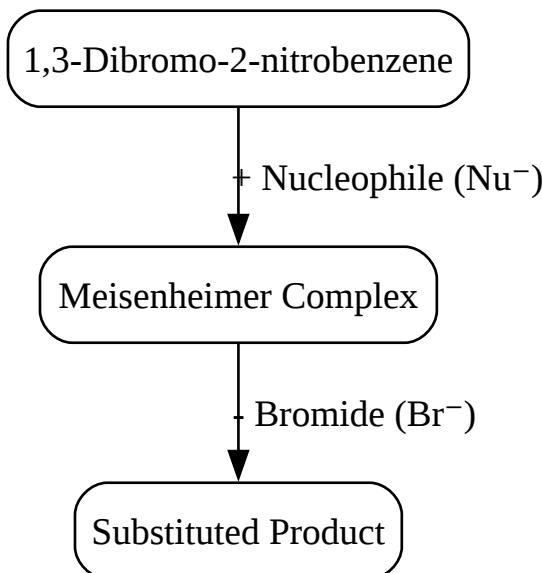
- Pour the reaction mixture onto crushed ice and separate the organic layer (nitrobenzene). Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the nitrobenzene over anhydrous calcium chloride.
- Bromination of Nitrobenzene:
 - In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a stirrer, place the dried nitrobenzene and a catalytic amount of iron filings.
 - Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling if necessary.
 - To achieve dibromination, an excess of bromine is used.
 - After the addition is complete, heat the mixture gently under reflux until the evolution of hydrogen bromide gas ceases.
 - Wash the reaction mixture with water, then with a dilute solution of sodium bisulfite to remove excess bromine, and finally with water.
 - The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Synthetic Applications

The chemical behavior of **1,3-Dibromo-2-nitrobenzene** is primarily governed by the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group makes the benzene ring susceptible to attack by nucleophiles, leading to the displacement of one or both bromine atoms.^[2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The choice of reaction conditions can often allow for selective substitution of one bromine atom over the other.



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Figure 2: Generalized mechanism of nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2,6-dibromoaniline. This transformation is a gateway to a wide range of further chemical modifications, including diazotization reactions. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.[4]

Experimental Protocol: Reduction to 2,6-Dibromoaniline

- In a round-bottom flask, dissolve **1,3-Dibromo-2-nitrobenzene** in ethanol.
- Add an excess of tin (Sn) metal powder, followed by the slow addition of concentrated hydrochloric acid (HCl) with stirring.
- The reaction is exothermic; maintain a gentle reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin hydroxides.
- Extract the product, 2,6-dibromoaniline, with an organic solvent such as ethyl acetate.

- Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and terphenyl systems. The strong electron-withdrawing nature of the nitro group creates a reactivity difference between the two bromine atoms, which can be exploited for regioselective and successive functionalization in a one-pot fashion.^[2]

Spectroscopic Data

While a complete set of publicly available experimental spectra is limited, the expected spectroscopic characteristics can be predicted based on the structure.

- ^1H NMR: The spectrum would show three protons in the aromatic region. The proton between the two bromine atoms would likely appear as a triplet, while the other two protons would exhibit doublet or doublet of doublets splitting patterns.
- ^{13}C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group would be significantly downfield due to its electron-withdrawing nature.
- IR Spectroscopy: Characteristic strong peaks for the nitro group would be observed around $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric stretch) and $1340\text{-}1370\text{ cm}^{-1}$ (symmetric stretch).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

1,3-Dibromo-2-nitrobenzene should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this isomer is not readily available, related compounds are known to be harmful.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
- Hazards: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[5][6]

Conclusion

1,3-Dibromo-2-nitrobenzene is a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions. A thorough understanding of its physical properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals and functional materials.

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